

Application Notes and Protocols: CS-003 (Nadofaragene Firadenovec) In Vivo Study Design

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Compound of Interest		
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Introduction

Nadofaragene firadenovec (Adstiladrin®) is a non-replicating adenoviral vector-based gene therapy. It is designed for the treatment of adult patients with high-risk Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC) with carcinoma in situ (CIS) with or without papillary tumors.[1][2][3] The pivotal clinical trial evaluating its safety and efficacy is known as Study CS-003 (NCT02773849).[2] This document provides a detailed overview of the in vivo study design for nadofaragene firadenovec, based on the protocol of the CS-003 trial, to guide researchers and professionals in the field.

Nadofaragene firadenovec facilitates the delivery of the human interferon alfa-2b (IFN α 2b) gene to the urothelial cells of the bladder.[1][3] This leads to the local and sustained production of the IFN α 2b protein, which in turn exerts its anti-tumor effects through various mechanisms. [4][5][6] The therapy is administered intravesically, directly into the bladder.[2][7]

Mechanism of Action

The antitumor activity of nadofaragene firadenovec is driven by the local expression of the IFNα2b gene.[3] The mechanism can be broken down into two main stages: gene delivery and the subsequent biological effects of interferon alfa-2b.



2.1 Gene Delivery:

Nadofaragene firadenovec is an adenovirus serotype 5 vector that has been rendered non-replicating by the deletion of the E1 gene region.[8] The vector is formulated with an excipient, Syn-3, which enhances the transduction of the urothelial cells.[1]

- Instillation and Cellular Uptake: The therapy is instilled directly into the bladder. The adenoviral vector, aided by Syn-3, binds to the coxsackie-adenovirus receptors on the surface of urothelial cells and enters the cells via endocytosis.[4][9]
- Nuclear Translocation and Gene Expression: Once inside the cell, the adenoviral vector escapes the endosome and translocates to the nucleus. The viral DNA, containing the IFNα2b gene, resides episomally within the nucleus without integrating into the host genome.
 [10] The cellular machinery then transcribes and translates the IFNα2b gene, leading to the synthesis and secretion of the IFNα2b protein.[4]

2.2 Interferon Alfa-2b Signaling Pathway:

The locally produced IFNα2b protein binds to type I interferon receptors (IFNAR) on the surface of urothelial and immune cells.[11][12] This binding initiates the JAK-STAT signaling cascade: [11][13][14]

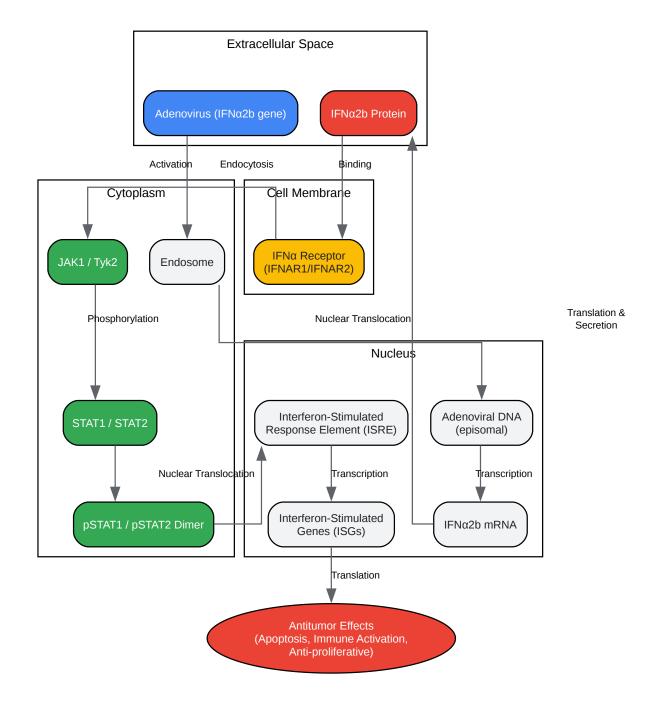
- Receptor Dimerization and Kinase Activation: Ligand binding brings the IFNAR1 and IFNAR2 receptor subunits together, activating the associated Janus kinases (JAK1 and Tyk2).[12]
- STAT Protein Phosphorylation and Dimerization: The activated JAKs phosphorylate the
 receptor subunits, creating docking sites for Signal Transducer and Activator of Transcription
 (STAT) proteins (Stat1 and Stat2).[12] The STAT proteins are then phosphorylated, detach
 from the receptor, and form heterodimers.
- Nuclear Translocation and Gene Transcription: The STAT1/STAT2 dimers translocate to the nucleus where they bind to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of Interferon-Stimulated Genes (ISGs).[13]
- Antitumor Effects: The expression of ISGs leads to a variety of antitumor effects, including:



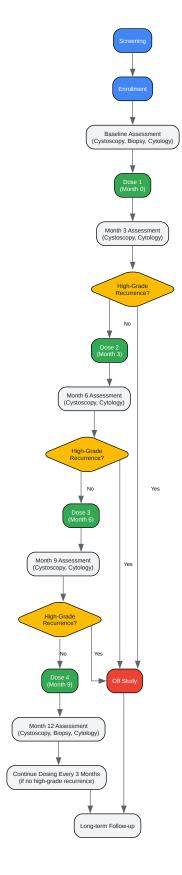
- Direct effects: Inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and anti-angiogenic effects.[4][5][6]
- Indirect effects: Activation of the innate and adaptive immune systems, including the enhancement of natural killer (NK) cell activity and increased presentation of tumor antigens to T cells.[5][6][12]

Mandatory Visualization: Signaling Pathway









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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. onclive.com [onclive.com]
- 3. Clinical use of nadofaragene firadenovec-vncg PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of nadofaragene firadenovec-vncg PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of nadofaragene firadenovec-vncg PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Intravesical nadofaragene firadenovec gene therapy for BCG-unresponsive non-muscleinvasive bladder cancer: a single-arm, open-label, repeat-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenovirus: The First Effective In Vivo Gene Delivery Vector PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. Adenovirus-mediated gene delivery: Potential applications for gene and cell-based therapies in the new era of personalized medicine PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Cepeginterferon alfa-2b? [synapse.patsnap.com]
- 14. Human Interferon Alpha-2b: A Therapeutic Protein for Cancer Treatment PMC [pmc.ncbi.nlm.nih.gov]
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